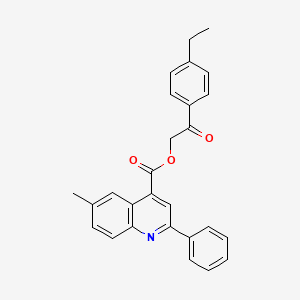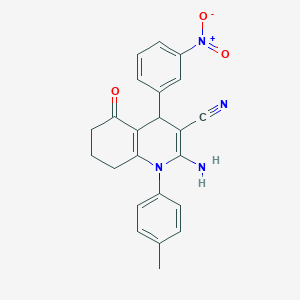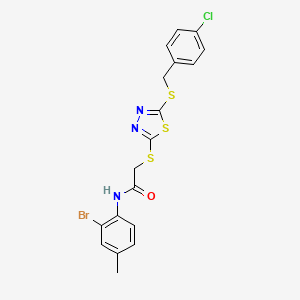
3-(5-Bromo-2,3-dimethoxyphenyl)prop-2-enoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2E)-3-(5-bromo-2,3-dimethoxyphenyl)-2-propenoic acid is an organic compound that belongs to the class of phenylpropenoic acids. These compounds are known for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-(5-bromo-2,3-dimethoxyphenyl)-2-propenoic acid typically involves the bromination of 2,3-dimethoxybenzaldehyde followed by a Wittig reaction to introduce the propenoic acid moiety. The reaction conditions often include the use of strong bases and solvents such as dichloromethane or ethanol.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale bromination and Wittig reactions, with careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems could enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions may convert the propenoic acid moiety to an alcohol or alkane.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studying its effects on biological systems, including enzyme inhibition or activation.
Medicine: Investigating its potential as a therapeutic agent for various diseases.
Industry: Use in the production of pharmaceuticals, agrochemicals, or other specialty chemicals.
Mechanism of Action
The mechanism of action of (2E)-3-(5-bromo-2,3-dimethoxyphenyl)-2-propenoic acid would depend on its specific interactions with molecular targets. It may act by binding to enzymes or receptors, altering their activity and affecting cellular pathways. Detailed studies would be required to elucidate the exact mechanisms involved.
Comparison with Similar Compounds
Similar Compounds
Cinnamic acid derivatives: Compounds with similar propenoic acid moieties.
Brominated phenyl compounds: Compounds with bromine atoms attached to phenyl rings.
Uniqueness
(2E)-3-(5-bromo-2,3-dimethoxyphenyl)-2-propenoic acid is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.
Properties
Molecular Formula |
C11H11BrO4 |
|---|---|
Molecular Weight |
287.11 g/mol |
IUPAC Name |
(E)-3-(5-bromo-2,3-dimethoxyphenyl)prop-2-enoic acid |
InChI |
InChI=1S/C11H11BrO4/c1-15-9-6-8(12)5-7(11(9)16-2)3-4-10(13)14/h3-6H,1-2H3,(H,13,14)/b4-3+ |
InChI Key |
VBAUQRGFMKLKAV-ONEGZZNKSA-N |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)/C=C/C(=O)O)Br |
Canonical SMILES |
COC1=CC(=CC(=C1OC)C=CC(=O)O)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-(2,4-dimethylbenzyl)-N-[(E)-(4-ethoxyphenyl)methylidene]piperazin-1-amine](/img/structure/B12048885.png)
![N-(2-Bromo-4,6-difluorophenyl)-2-((3-(4-bromophenyl)-4-oxo-3,4,5,6,7,8-hexahydrobenzo[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B12048886.png)

![{2-[(4-Fluorophenoxy)methyl]-1,3-thiazol-4-yl}acetic acid](/img/structure/B12048889.png)
![(2Z)-2-cyano-3-[2,5-dimethyl-1-(2-methylphenyl)-1H-pyrrol-3-yl]acrylic acid](/img/structure/B12048891.png)




![3-(1,3-benzodioxol-5-yl)-N'-[(E)-(4-hydroxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B12048933.png)
![4'-Isobutyl-[1,1'-biphenyl]-4-amine](/img/structure/B12048946.png)
![(5Z)-3-hexyl-5-[(2-methyl-2H-chromen-3-yl)methylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12048954.png)

